molecular formula C14H11Cl2N5O2S B2398629 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898406-10-5

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B2398629
CAS No.: 898406-10-5
M. Wt: 384.24
InChI Key: CFRUPJFVSNGVNW-UHFFFAOYSA-N
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Description

This compound is a triazole-acetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2,3-dichlorophenyl)-α-chloroacetamide in the presence of KOH . Its structure features a furan-2-yl substituent at position 5 of the triazole ring and a 2,3-dichlorophenyl group on the acetamide moiety. The compound has demonstrated significant anti-exudative activity in rat models, reducing formalin-induced edema by 10 mg/kg, comparable or superior to diclofenac sodium (8 mg/kg) .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUPJFVSNGVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a way that disrupts their normal function, leading to the observed biological effects. More detailed studies are required to elucidate the precise mechanisms involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been extensively studied. These properties play a crucial role in determining the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect. Future research should focus on these aspects to understand the compound’s pharmacokinetic profile.

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₁ClN₄O₂S
  • Molecular Weight : 318.78 g/mol
  • CAS Number : 898447-05-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the furan and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final acylation step incorporates the dichlorophenylacetyl chloride to yield the target compound under controlled conditions .

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles possess activity against a range of bacteria and fungi. For instance, compounds similar to 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structures have shown promising results against various cancer lines, including breast and lung cancers .

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives is well-documented. These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some studies have reported that related compounds exhibit significant COX-1 and COX-2 inhibition, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antinociceptive Activity : A study evaluated the antinociceptive effects of several triazole derivatives using various pain models in mice. The results indicated that certain derivatives exhibited stronger analgesic effects compared to standard drugs like aspirin .
  • Cell Viability Assays : In a series of experiments assessing cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Activity Model/Method Results Reference
AntimicrobialBacterial strains (e.g., E. coli)Significant inhibition observed
AnticancerMCF-7 cell lineDose-dependent cytotoxicity
Anti-inflammatoryCOX enzyme inhibition assaysStrong inhibition of COX-1 and COX-2
AntinociceptivePain models in miceEnhanced pain relief compared to aspirin

Scientific Research Applications

Antimicrobial Properties

1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial activity against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance efficacy against resistant strains .

Antifungal Activity

The compound's structural features suggest potential antifungal applications as well:

  • Fungal Inhibition : Triazoles are known to disrupt fungal cell membrane synthesis. Compounds similar to the target molecule have been reported to be effective against Candida species and other fungal pathogens .

Anticancer Activity

Recent research highlights the anticancer potential of triazole derivatives:

  • Tumor Growth Inhibition : In vitro studies have demonstrated that certain triazole compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may exhibit similar properties due to its structural analogies.

Fungicides

Due to their antifungal properties, triazole derivatives are used as fungicides in agriculture:

  • Crop Protection : The compound can potentially be developed into a fungicide to combat plant diseases caused by fungal infections, thereby improving crop yields and food security .

Herbicides

Triazoles also show promise as herbicides:

  • Weed Management : Research into the herbicidal activity of triazole compounds suggests they may inhibit weed growth by interfering with specific metabolic pathways in plants .

Polymer Chemistry

The unique chemical structure of 1,2,4-triazoles allows for their incorporation into polymers:

  • Polymer Stabilizers : Triazole-containing compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

Corrosion Inhibitors

Triazoles have been identified as effective corrosion inhibitors for metals:

  • Metal Protection : The compound's ability to form stable complexes with metal ions can be exploited in preventing corrosion in industrial settings .

Summary Table of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntibacterial & Antifungal agentsEffective against S. aureus, E. coli; disrupts fungal membranes
Anticancer agentsInduces apoptosis in tumor cells
AgriculturalFungicidesProtects crops from fungal diseases
HerbicidesInhibits weed growth effectively
Material SciencePolymer stabilizersEnhances thermal stability of polymers
Corrosion inhibitorsForms stable complexes with metals

Comparison with Similar Compounds

Variations in Triazole Substituents

The triazole ring’s substitution pattern critically influences biological activity and physicochemical properties:

Compound Triazole Substituent Acetamide Group Melting Point (°C) Yield (%) Key Activity
Target Compound 4-amino, 5-(furan-2-yl) N-(2,3-dichlorophenyl) Not reported Not reported Anti-exudative (10 mg/kg)
2-[[4-amino-5-(2-pyridyl)... () 4-amino, 5-(pyridin-2-yl) N-(3-methylphenyl) Not reported Not reported 1.28× anti-inflammatory vs. diclofenac
AM31 () 4-amino, 5-(2-hydroxyphenyl) N-(4-nitrophenyl) Not reported Not reported Reverse transcriptase inhibition (KI = 0.12 nM)
VUAA1 () 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Not reported Not reported Orco ion channel activation

Key Observations :

  • Furan vs. Pyridine : Pyridinyl analogs (e.g., ) often exhibit enhanced anti-inflammatory activity, possibly due to improved π-π stacking with target proteins.
  • Dichlorophenyl vs. Nitrophenyl: Electron-withdrawing groups (e.g., Cl, NO₂) increase anti-exudative activity by stabilizing charge-transfer complexes .

Acetamide Modifications

The N-arylacetamide moiety’s substitution impacts solubility and target selectivity:

Compound (Source) Acetamide Substituent Biological Activity
Target Compound 2,3-dichlorophenyl Anti-exudative (higher than D-Na)
2-((4-Allyl-5-(furan-2-yl)... () Allyl group on triazole Not reported
N-(3-chloro-4-fluorophenyl)... () 3-chloro-4-fluorophenyl Not reported (structural analog)
KA3 () 4-chlorophenyl Antibacterial (MIC = 12.5 µg/mL)

Key Observations :

  • Chlorine Positioning : 2,3-Dichlorophenyl (target) vs. 3,4-dichlorophenyl () shows positional effects on COX-2 inhibition .
  • Hydrophobic Groups : Bulky substituents (e.g., 3-methylphenyl in ) improve membrane permeability .

Pharmacological and Functional Comparisons

Anti-Exudative Activity

The target compound and its derivatives (3.1–3.21) were tested in formalin-induced edema models:

  • 15/21 derivatives showed activity; 8/21 exceeded diclofenac sodium’s efficacy .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Cl, F) on the phenyl ring enhance activity .
    • Furan-2-yl contributes to moderate lipophilicity, optimizing bioavailability .

Key Observations :

  • The target compound’s synthesis is optimized for shorter reaction times, improving efficiency .
  • Higher yields in pyridinyl analogs (e.g., 83% for 6c) suggest steric/electronic advantages during alkylation .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its biological activity?

The compound combines a 1,2,4-triazole core with a furan ring, sulfanyl linkage, and 2,3-dichlorophenylacetamide group. Key structural determinants of activity include:

  • Triazole moiety : Enhances hydrogen bonding with biological targets due to nitrogen-rich heterocyclic structure .
  • Furan substituent : Improves anti-exudative activity by modulating electron density and steric interactions .
  • 2,3-Dichlorophenyl group : Increases lipophilicity and target affinity, critical for membrane penetration . Methodological Insight: Use computational tools (e.g., molecular docking) to map interactions between substituents and enzyme active sites, as demonstrated in related triazole derivatives .

Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction steps?

Synthesis typically involves:

  • Step 1 : Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide intermediates .
  • Step 2 : Sulfanyl-acetamide coupling using 2-chloro-N-(2,3-dichlorophenyl)acetamide under alkaline conditions (e.g., NaOH in ethanol) . Key Considerations: Monitor reaction pH and temperature to avoid side products like disulfide linkages .

Q. How is the compound characterized to confirm structure and purity?

Essential analytical methods include:

  • NMR Spectroscopy : Assign peaks for furan protons (δ 6.3–7.4 ppm), triazole NH2 (δ 5.8–6.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 410.3 (calculated for C₁₅H₁₂Cl₂N₄O₂S) .
  • X-ray Crystallography : Resolve 3D conformation, as seen in analogous triazole-acetamide structures .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized without compromising scalability?

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance solubility of intermediates .
  • Purification : Employ column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures .
  • Yield Data : Pilot studies report ~65–75% yield under optimized conditions, with purity >95% (HPLC) .

Q. How do structural modifications (e.g., substituent variations) affect anti-exudative activity, and how can contradictory SAR data be resolved?

  • Substituent Effects :
Substituent (Position)Activity Trend (AEA*)Reference
4-Fluorophenyl (R1)Increased AEA
3-Nitro (R2)Reduced AEA
*Anti-Exudative Activity.
  • Resolving Contradictions :
  • Use in vitro inflammation models (e.g., carrageenan-induced edema) to validate activity across analogs .
  • Perform molecular dynamics simulations to assess binding stability with cyclooxygenase-2 (COX-2) .

Q. What strategies integrate computational and experimental methods to elucidate the compound’s mechanism of action?

  • Docking Studies : Screen against COX-2 or NF-κB targets using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • Experimental Validation : Pair docking results with enzyme inhibition assays (e.g., COX-2 IC₅₀) to confirm target engagement .
  • Case Study : A related triazole derivative showed 78% COX-2 inhibition at 10 µM, aligning with computational predictions .

Q. How does this compound compare structurally and functionally to analogs in pharmacological applications?

  • Key Analogs :
CompoundKey FeatureBioactivity
N-(4-Fluorophenyl) analogEnhanced solubilityAnticancer (IC₅₀ = 12 µM)
2,6-Dimethylphenyl derivativeImproved metabolic stabilityAnti-inflammatory
Pyridinyl-substituted variantHigher COX-2 affinityAnalgesic
Data sourced from structural analogs in .
  • Methodological Approach : Perform comparative SAR using clustered heatmaps to visualize substituent-activity relationships .

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